1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid
Description
1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10Cl2O2 It is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3,4-dichlorophenyl group
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDQXZDZVETAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517664 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84485-58-5 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclobutanone Intermediate Formation via [2+2] Photocycloaddition
One common approach to cyclobutanone derivatives involves the [2+2] photocycloaddition of dichloroketene with styrene derivatives. For example, the preparation of 2,2-dichloro-3-phenylcyclobutan-1-one has been reported as a key intermediate step in related compounds synthesis:
- Step 1: Reduction of trichloroacetyl chloride with sodium amalgam (Na(Hg)) to generate dichloroketene.
- Step 2: Photocycloaddition of dichloroketene with 3,4-dichlorostyrene or analogous styrene to form 2,2-dichloro-3-(3,4-dichlorophenyl)cyclobutan-1-one.
- Step 3: Reduction of the dichloroketone intermediate with zinc/acetic acid to yield the phenylcyclobutanone derivative.
- Step 4: Oxidation or hydrolysis to convert the ketone to the carboxylic acid.
This method, while effective, has limitations including the use of toxic reagents (Na(Hg)) and non-selective photocycloaddition leading to side products.
Acid-Catalyzed Hydrolysis of Dialkyl Cyclobutane Dicarboxylates
A more recent and practical method involves the acid hydrolysis of dialkyl esters of cyclobutane dicarboxylic acid derivatives to obtain the corresponding cyclobutanecarboxylic acids:
- Starting from 3,4-dichlorophenyl-substituted cyclobutane dicarboxylate esters.
- Hydrolysis is carried out using concentrated hydrochloric acid (20-25%) at elevated temperatures (~100 °C) for 45-55 hours.
- The reaction mixture is then cooled, filtered to remove insolubles, and the product is extracted with ether.
- Drying over anhydrous sodium sulfate and removal of solvents yields the pure 1-(3,4-dichlorophenyl)cyclobutanecarboxylic acid as a solid.
This method is advantageous due to mild reaction conditions, commercially available raw materials, and relatively high yields (up to 92% in related cyclobutanecarboxylic acid preparations).
Detailed Preparation Procedure from Patent CN101555205B
A representative preparation method for 3-oxo-1-cyclobutane-carboxylic acid (a close analog) involves the following steps, which can be adapted for this compound:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| A | 3-Dichloroacetone + ethylene glycol + p-toluenesulfonic acid catalyst, reflux at 100 °C, water removal for 6 hours | Formation of 2,2-dichloromethyl-1,3-dioxolane intermediate | 88-92 (distillation) |
| B | Reaction of 2,2-dichloromethyl-1,3-dioxolane with dialkyl cyclobutane dicarboxylate esters in HCl (20-25%) at 100 °C for 45-55 hours | Hydrolysis and ring closure to form 3-oxo-1-cyclobutanecarboxylic acid | 49-92 depending on ester type |
| C | Workup: filtration, ether extraction, drying, solvent removal, cooling to crystallize | Isolation of pure acid | - |
Different dialkyl esters (ethyl, methyl, isopropyl, sec-propyl) affect the yield and reaction time. For example, diisopropyl esters gave the highest yield (~92%), while dimethyl esters gave lower yields (~49%).
Comparative Data Table of Hydrolysis Step (Adapted from Patent Data)
| Ester Type of Dialkyl Cyclobutane Dicarboxylate | HCl Concentration (%) | Reaction Time (hours) | Product Yield (%) | Notes |
|---|---|---|---|---|
| Diethyl ester | 20 | 45 | 72.8 | Standard conditions |
| Dimethyl ester | 20 | 55 | 49.1 | Longer time, lower yield |
| Diisopropyl ester | 25 | 45 | 92.1 | Highest yield, shorter time |
| Sec-propyl ester | 20 | 45 | Not specified | Similar to diethyl |
This data indicates that the choice of ester influences the efficiency of hydrolysis and product yield.
Research Findings and Practical Considerations
- The acid hydrolysis method is scalable and uses relatively inexpensive and commercially available starting materials.
- Reaction conditions are mild, avoiding harsh reagents or extreme conditions.
- The method avoids toxic reducing agents like sodium amalgam used in other synthetic routes.
- The reaction times are long (up to 55 hours), which may affect throughput but ensure high purity and yield.
- The workup involving ether extraction and drying is straightforward and suitable for industrial scale.
Summary of Advantages and Limitations
| Aspect | Advantages | Limitations |
|---|---|---|
| Raw materials | Commercially available, inexpensive | Some intermediates may require careful handling |
| Reaction conditions | Mild temperature (~100 °C), aqueous HCl | Long reaction times (45-55 hours) |
| Yield | High yields up to 92% | Yield depends on ester type |
| Environmental impact | Avoids toxic metals like Hg | Use of concentrated HCl requires proper handling |
| Scalability | Suitable for large-scale production | Extended reaction time may limit throughput |
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated as a lead compound for drug discovery due to its potential therapeutic properties. Its structure suggests possible interactions with biological targets, which could lead to the development of new medications.
- Therapeutic Potential : Research indicates that derivatives of dichlorophenyl compounds often exhibit anti-inflammatory, analgesic, and antimicrobial properties. While specific biological activity data for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is limited, its structural analogs have shown promise in pharmacological studies .
- Mechanism of Action : The compound may interact with specific enzymes or receptors in biological systems, potentially altering their activity and leading to various therapeutic effects. Understanding these interactions is crucial for assessing safety and efficacy in clinical applications.
Organic Synthesis
This compound serves as a significant building block in organic synthesis. Its unique cyclobutane ring structure allows for diverse chemical transformations.
- Reactivity : The carboxylic acid functional group can participate in typical reactions such as oxidation, reduction, and substitution. These reactions are essential for synthesizing more complex molecules.
- Synthetic Pathways : The synthesis of this compound typically involves controlled reaction conditions to achieve high yields and purity. It can be utilized in multi-step synthetic routes to create various derivatives that may possess enhanced biological activities .
Material Science
In addition to its applications in pharmaceuticals and organic chemistry, this compound may also find uses in material science.
- Specialty Chemicals : The compound could be employed in the production of specialty chemicals and materials due to its distinct chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating tailored materials with specific functionalities.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
- A study focused on the synthesis of arginase inhibitors highlighted the potential of similar compounds in developing therapeutic agents targeting metabolic pathways .
- Another investigation into the synthesis of hydantoins illustrated how derivatives of cyclobutane structures can yield biologically active compounds through multicomponent reactions .
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring.
1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring.
Biological Activity
1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is a synthetic compound characterized by a cyclobutane ring and a dichlorophenyl group. Its molecular formula is C11H10Cl2O2, with a molecular weight of approximately 245.1 g/mol. The compound's unique structure suggests potential biological activities, although specific data on its pharmacological effects remain limited.
The compound features:
- Molecular Formula : C11H10Cl2O2
- Molecular Weight : 245.1 g/mol
- Density : Approximately 1.4 g/cm³
- Boiling Point : Approximately 388.5 °C
The presence of both a carboxylic acid functional group and an aromatic ring indicates that this compound may engage in various chemical reactions, which could influence its biological activity.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, related compounds with similar structures have demonstrated notable pharmacological effects. For instance, dichlorophenyl derivatives have been associated with anti-inflammatory, analgesic, and antimicrobial properties.
Potential Biological Activities
- Anti-inflammatory Effects : Compounds with similar structural motifs often exhibit properties that could reduce inflammation.
- Analgesic Properties : The potential for pain relief has been observed in related compounds.
- Antimicrobial Activity : Some derivatives have shown efficacy against various microbial strains.
Interaction Studies
Research involving the interaction of this compound with biological systems is crucial for elucidating its effects. These studies could include:
- Binding Affinity Studies : Assessing how well the compound binds to specific receptors.
- Cell Viability Assays : Evaluating cytotoxicity in different cell lines.
- Mechanism of Action Investigations : Understanding how the compound exerts its effects at the molecular level.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | Simpler structure; lacks cyclobutane ring |
| 1-(2,6-Dichlorophenyl)cyclobutanecarboxylic acid | C11H10Cl2O2 | Different substitution pattern on phenyl |
| Cyclobutane-1-carboxylic acid | C5H8O2 | Basic cyclobutane structure without phenyl |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3,4-dichlorophenyl)cyclobutanecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclobutane ring formation via [2+2] photocycloaddition or electro-induced Hofmann rearrangement, followed by functionalization of the phenyl group. For example, cyclopropane analogs (e.g., 1-(4-methylphenyl)cyclopropanecarboxylic acid) are synthesized using hydrochloric acid under controlled pH conditions . Cyclobutane rings with fluorine substituents (e.g., 3,3-difluoro derivatives) are stabilized using isopropoxycarbonyl groups, highlighting the importance of steric and electronic effects . Optimize reaction temperature (e.g., 50–160°C) and solvent systems (aqueous/organic biphasic) to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cyclobutane ring and substituent positions. For analogs like 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid, PubChem-derived data (InChI key, molecular weight) provide cross-validation . Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy further validate functional groups.
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Cyclobutane rings are prone to ring-opening under acidic or high-temperature conditions. Store the compound at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation. For structurally similar compounds (e.g., 1-(4-chlorophenyl)cyclopentanecarboxylic acid), melting points (160–164°C) indicate thermal stability limits . Avoid prolonged exposure to light, as cyclobutane derivatives may undergo photochemical reactions.
Advanced Research Questions
Q. How do electronic effects of 3,4-dichlorophenyl substituents influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilic aromatic substitution reactivity, making the compound a candidate for covalent inhibitor design. Compare with fluorinated analogs (e.g., 1-(3,4-difluorophenyl)cyclopropanecarboxylic acid) to assess halogen-dependent bioactivity . Density functional theory (DFT) calculations can model charge distribution and predict sites for functionalization.
Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer : Cross-validate data using orthogonal assays (e.g., enzymatic vs. cell-based assays). For compounds lacking analytical data (e.g., Sigma-Aldrich’s rare cyclopentane derivatives), employ tandem MS/MS and X-ray crystallography to confirm identity . Meta-analyses of structure-activity relationship (SAR) studies on cyclopropane/cyclobutane analogs (e.g., Metcaraphen Hydrochloride) can identify confounding variables .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability and LogP values. PubChem-derived physicochemical data (e.g., molecular weight 222.19 g/mol for fluorinated analogs) inform QSAR models . Compare with caffeic acid derivatives (3,4-dihydroxyphenyl groups) to evaluate metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
